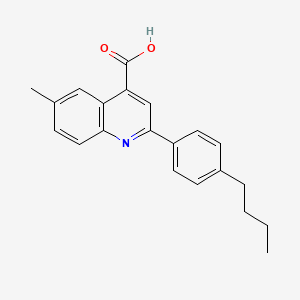

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Description

Overview of Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are characterized by a quinoline core structure with a carboxylic acid functional group positioned at the 4-carbon of the quinoline ring system. The fundamental importance of these derivatives stems from their ubiquitous presence in natural products and bioactive compounds, where they exhibit various biological activities including antitumor, antimalarial, antibacterial, antituberculosis, and antiviral properties.

The quinoline scaffold serves as a weak tertiary base capable of forming salts with acids and undergoing electrophilic substitution reactions similar to those observed in pyridine and benzene. This chemical versatility makes quinoline-4-carboxylic acid derivatives particularly valuable as building blocks for the synthesis of more complex bioactive molecules. The structural framework allows for extensive modification through various substitution patterns, enabling the development of compounds with tailored biological activities and improved pharmacological properties.

Research has demonstrated that quinoline derivatives possess remarkable therapeutic potential across multiple disease areas. Several marketed drugs containing quinoline scaffolds have proven successful in clinical applications, including chloroquine and saquinavir, which demonstrate the translational potential of this chemical class. The versatility of the quinoline-4-carboxylic acid framework has led to the development of numerous synthetic strategies, including classical approaches such as the Skraup reaction, Combes reaction, Doebner reaction, and Pfitzinger reaction.

The structural diversity achievable within the quinoline-4-carboxylic acid family is exemplified by the ability to introduce various substituents at different positions of the quinoline ring. This substitution pattern significantly influences the biological activity and physicochemical properties of the resulting compounds. The carboxylic acid functionality at position 4 provides additional opportunities for chemical modification through esterification and amidation reactions, further expanding the synthetic possibilities for drug development.

Contemporary research efforts have focused on developing more efficient and environmentally friendly synthetic methods for quinoline-4-carboxylic acid preparation. These advances include the use of microwave irradiation, green catalysts, and one-pot synthetic procedures that improve yields while reducing environmental impact. The ongoing development of novel synthetic methodologies continues to facilitate the exploration of quinoline-4-carboxylic acid derivatives as potential therapeutic agents.

Significance of 2-(4-Butylphenyl)-6-Methylquinoline-4-Carboxylic Acid in Medicinal and Organic Chemistry

This compound occupies a unique position within the quinoline-4-carboxylic acid family due to its specific substitution pattern and structural characteristics. The compound is registered under Chemical Abstracts Service number 932841-17-3 and possesses a molecular weight of 319.40 grams per mole. The structural features of this compound include a butyl-substituted phenyl group at the 2-position of the quinoline ring and a methyl substituent at the 6-position, creating a distinctive molecular architecture that influences its chemical and biological properties.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O, which clearly defines the connectivity and spatial arrangement of atoms within the molecule. This specific arrangement of functional groups creates opportunities for unique intermolecular interactions and biological activity profiles that distinguish it from other quinoline-4-carboxylic acid derivatives.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C21H21NO2 | Defines atomic composition |

| Molecular Weight | 319.40 g/mol | Influences pharmacokinetic properties |

| Chemical Abstracts Service Number | 932841-17-3 | Unique chemical identifier |

| InChI Key | OBBSXNIQMWIQIP-UHFFFAOYSA-N | Structural representation |

The significance of this compound in organic chemistry extends beyond its structural novelty to encompass its potential as a synthetic intermediate and building block for more complex molecular architectures. The presence of the carboxylic acid functionality provides multiple opportunities for further chemical transformation through esterification, amidation, and other derivatization reactions commonly employed in medicinal chemistry. The aromatic substituents offer additional sites for chemical modification, enabling the development of structure-activity relationships and the optimization of biological properties.

Research into quinoline-4-carboxylic acid derivatives has revealed their potential as antioxidant agents, with studies demonstrating significant inhibition percentages in standard antioxidant assays. The antioxidant activity of quinoline-4-carboxylates has been attributed to the presence of acidic hydrogen atoms that are relatively easy to release compared to parent compounds, contributing to their radical scavenging capabilities. This finding suggests that this compound may possess similar antioxidant properties worth investigating.

The compound's structural framework aligns with established structure-activity relationships observed in bioactive quinoline derivatives. The presence of aromatic substituents at the 2-position has been associated with enhanced biological activity in various quinoline series, while the 6-methyl substitution may influence the compound's pharmacokinetic properties and target selectivity. These structural features position this compound as a promising candidate for further biological evaluation and medicinal chemistry optimization.

The synthetic accessibility of this compound through established quinoline synthesis methodologies, including the Doebner reaction and Pfitzinger reaction, makes it an attractive target for medicinal chemistry programs. Recent advances in synthetic methodology have improved the efficiency of quinoline-4-carboxylic acid synthesis, enabling the preparation of diverse analogs for structure-activity relationship studies. The combination of synthetic accessibility and structural diversity makes this compound class particularly valuable for drug discovery efforts.

Properties

IUPAC Name |

2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-3-4-5-15-7-9-16(10-8-15)20-13-18(21(23)24)17-12-14(2)6-11-19(17)22-20/h6-13H,3-5H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBSXNIQMWIQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis

One common method for synthesizing quinoline derivatives is the Skraup synthesis , which involves:

Friedel-Crafts Alkylation

To introduce the tert-butyl group:

Methylation

For adding the methyl group:

Carboxylic Acid Formation

The carboxylic acid group is introduced through oxidation:

- Reagents : Potassium permanganate or chromium trioxide.

- Procedure : The methyl group attached to the quinoline ring is oxidized to form the carboxylic acid at the 4-position.

Alternative Synthesis Methods

Recent studies have explored alternative methods for synthesizing quinoline derivatives, including:

Doebner Reaction

The Doebner reaction involves:

Pfitzinger Reaction

This method utilizes:

- Reagents : Isatin and enaminones.

- Procedure : A one-pot synthesis where isatin reacts with enaminones under specific conditions to yield quinoline derivatives directly.

Summary of Reaction Conditions

| Method | Key Reagents | Conditions |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, nitrobenzene | Sulfuric acid, heat |

| Friedel-Crafts Alkylation | Tert-butyl chloride, AlCl₃ | Anhydrous conditions |

| Methylation | Methyl iodide, K₂CO₃ | Basic conditions |

| Oxidation | KMnO₄ or CrO₃ | Acidic or neutral medium |

| Doebner Reaction | Aniline, aldehyde, pyruvic acid | Ethanol solvent, reflux |

| Pfitzinger Reaction | Isatin, enaminones | Water or alcohol solvent |

Industrial Production Considerations

In industrial settings, these synthetic routes may be optimized for scalability and cost-effectiveness. Continuous flow reactors can be employed for better control over reaction conditions and yields while minimizing environmental impact.

Chemical Reactions Analysis

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents on the quinoline ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may exhibit similar activities.

Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules

Biological Studies: The compound can be used in biological studies to investigate its effects on different biological pathways and targets. Its potential biological activities make it a useful tool for studying cellular processes and disease mechanisms.

Industrial Applications: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new materials, catalysts, and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid depends on its specific biological target and application. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities.

The compound’s interaction with molecular targets can involve binding to active sites, forming covalent bonds, or inducing conformational changes in the target protein. The specific pathways and mechanisms involved depend on the compound’s structure and the nature of its interactions with the target.

Comparison with Similar Compounds

Halogen-Substituted Analogues

- 6-Chloro derivative (QZ-0577): 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid (CAS: 932841-37-7) replaces the methyl group with chlorine at position 4. This substitution increases molecular weight (MW: ~355.8 vs. 335.4 for the target compound) and may enhance electrophilic reactivity .

Methyl/Methoxy-Substituted Analogues

- 6,8-Dimethyl derivative (QZ-3574): 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 932886-61-8) has additional methyl groups, increasing steric hindrance and possibly reducing solubility compared to the mono-methyl target compound .

- 6-Methoxy-2-aryl derivatives: Compounds like methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) () demonstrate that methoxy groups enhance electron-donating effects, which could influence binding affinity in biological systems .

Variations in the Phenyl Ring Substituent

Bulky Alkyl Groups

- 4-Cyclohexylphenyl derivative: 2-(4-Cyclohexylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 445259-54-1) replaces the butyl group with a cyclohexyl moiety, significantly increasing hydrophobicity and molecular weight (MW: 373.5 vs. 335.4) .

Polar Functional Groups

- 4-Hydroxyphenyl derivative: 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 116734-15-7) introduces a hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the butylphenyl analogue .

- 4-Aminophenyl derivative: 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid (CAS: sc-334839) includes an amino group, which may improve interaction with acidic residues in protein targets .

Halogenated Phenyl Groups

- 3-Bromophenyl derivative: 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS: 725687-88-7) substitutes bromine at the meta position, increasing molecular weight (MW: 342.2) and introducing steric and electronic effects distinct from the para-butyl group .

Structural Analogues with Heterocyclic Modifications

- Pyridinyl substitution: 6-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS: 5110-02-1) replaces the phenyl ring with a pyridine moiety, introducing a basic nitrogen atom that could alter pharmacokinetic properties .

- Triazole-containing derivatives: Compounds like 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438220-76-9) incorporate ether linkages, balancing lipophilicity and solubility .

Data Table: Key Comparative Properties

Biological Activity

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C17H19NO2

- CAS Number : 932841-17-3

- Molecular Weight : 271.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the quinoline ring participates in π-π interactions with aromatic amino acids in active sites of enzymes. This dual interaction enhances its potential as an inhibitor in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its ability to inhibit eIF4A, a key factor in protein synthesis associated with malignant growth, indicating that it may serve as a therapeutic agent in cancer treatment .

Case Study 1: SIRT3 Inhibition

A notable case study explored the derivative's role as a SIRT3 inhibitor, which is relevant in cancer therapy. The study revealed that the compound inhibits SIRT3 selectively, affecting mitochondrial deacetylation processes critical for tumor growth regulation. The binding affinity was assessed using molecular docking studies, confirming the compound's potential as a selective inhibitor .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant activity of this compound. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. The IC50 values obtained were comparable to standard antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at reducing oxidative stress .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antioxidant | IC50 comparable to ascorbic acid |

Table 2: Comparative Analysis with Related Compounds

Q & A

Basic: What are the key synthetic routes for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid?

Answer:

Synthesis typically involves:

- Condensation and Cyclization : Analogous to methods used for structurally similar quinoline-4-carboxylic acids (e.g., 6-(4-Chlorophenyl) derivatives), where aldehydes (e.g., 4-butylbenzaldehyde) and aminopyridine precursors undergo condensation. Catalysts like palladium or copper in solvents such as DMF are employed to optimize yield .

- Functionalization : Introduction of the 6-methyl group via Friedel-Crafts alkylation or directed ortho-metalation, followed by carboxylation at the 4-position using CO₂ under basic conditions .

Basic: How is the compound characterized to confirm structural integrity?

Answer:

Standard characterization includes:

- Spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl at C6, butylphenyl at C2) and aromatic proton environments.

- HRMS : Confirms molecular weight (e.g., exact mass ~363.163 Da for analogs) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related 6-chloro-2-(4-methoxyphenyl)quinoline derivatives .

Basic: What functional groups influence its reactivity and biological activity?

Answer:

Critical functional groups:

- Quinoline Core : Aromatic π-system enables intercalation or enzyme inhibition.

- 4-Carboxylic Acid : Enhances solubility and facilitates salt formation or conjugation (e.g., amides for prodrug strategies) .

- 6-Methyl and 4-Butylphenyl Groups : Hydrophobic substituents improve membrane permeability and target binding (e.g., kinase inhibition) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

Methodologies include:

- Positional Modifications : Replace the butyl group with cyclohexyl (as in 2-(4-cyclohexylphenyl) analogs) to assess steric effects on target binding .

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to evaluate pharmacokinetic improvements .

- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases, validated by enzymatic assays .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Key challenges and solutions:

- Low Solubility : Use LC-MS/MS with ion-pairing agents (e.g., trifluoroacetic acid) to enhance detection .

- Matrix Effects : Employ solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue homogenates .

- Metabolite Interference : Perform HRMS/MS to distinguish parent compound from phase I/II metabolites .

Advanced: How do conflicting data on its stability impact experimental design?

Answer:

Conflicting stability reports (e.g., pH sensitivity in vs. no data in ) necessitate:

- Controlled Stability Studies : Test degradation under varying pH (2–9), temperature (4–37°C), and light exposure.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or store in amber vials at -80°C for long-term stability .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Answer:

- Cancer : Xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition via oral administration (dose range: 10–50 mg/kg) .

- Inflammation : Murine LPS-induced endotoxemia models to measure cytokine suppression (IL-6, TNF-α) .

- Pharmacokinetics : Rodent studies with serial blood sampling to calculate AUC, Cmax, and half-life .

Advanced: How can computational methods predict its toxicity profile?

Answer:

- QSAR Modeling : Use tools like TEST (Toxicity Estimation Software Tool) to estimate LD50 and hepatotoxicity based on structural descriptors .

- ADMET Prediction : Platforms like SwissADME predict blood-brain barrier penetration and cytochrome P450 interactions .

Advanced: What strategies resolve low yield in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous synthesis minimizes side reactions (e.g., decarboxylation) and improves reproducibility .

- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching and enhance turnover number .

Advanced: How does the compound interact with serum proteins?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.